molecular formula C16H19NO2S B1604829 Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate CAS No. 315683-17-1

Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

Cat. No. B1604829
M. Wt: 289.4 g/mol
InChI Key: AVVSSBPDKUXIQQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate is a chemical compound with the empirical formula C16H19NO2S . It has a molecular weight of 289.39 . This compound is typically available in solid form .


Molecular Structure Analysis

The SMILES string of this compound is O=C(OCC)C1=C(N)SC=C1C2=CC=C(C©C)C=C2 . This provides a text representation of the compound’s structure.


Physical And Chemical Properties Analysis

This compound is typically available in solid form . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Antimicrobial Activity

Research on novel 2-aminothiophene derivatives has shown that these compounds exhibit significant biological activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities. Specifically, new derivatives of ethyl 2-amino-4-phenylthiophene-3-carboxylate were synthesized and demonstrated antibacterial activity, highlighting the potential of thiophene derivatives in developing new antimicrobial agents (Prasad et al., 2017).

Synthetic Utility and Antimicrobial Evaluation

Another study focused on the synthetic utility of bifunctional thiophene derivatives, creating a key intermediate that was further reacted with various reagents to afford different substituted thiophenes. These compounds were then screened for antimicrobial activities, showcasing the versatility of thiophene derivatives in synthesizing agents with promising antimicrobial properties (Abu‐Hashem et al., 2011).

Luminescent Thiophenes

A study on the synthesis of 2,4-disubstituted thiophene derivatives revealed a method for creating highly blue luminescent symmetrical terthiophenes and a quinquethiophene. This research underscores the potential of thiophene derivatives in the development of new materials for optical applications, including organic light-emitting diodes (OLEDs) (Teiber & Müller, 2012).

Efflux Pump Inhibitors

Thiophene derivatives have also been explored as efflux pump inhibitors (EPIs) against Staphylococcus aureus, which contributes to antibiotic resistance. The study found that certain 2-aminothiophene derivatives enhanced the activity of antibiotics by inhibiting bacterial efflux pumps, presenting a strategy to combat antibiotic resistance (Cruz et al., 2020).

Corrosion Inhibition

In the context of materials science, thiophene derivatives have been examined for their ability to inhibit the corrosion of metals in acidic environments. Studies demonstrate that these compounds can effectively protect metals, suggesting applications in industrial processes to extend the lifespan of metal components (Saranya et al., 2020).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Aquatic Chronic 4 . The hazard statements include H302 - Harmful if swallowed, and H413 - May cause long lasting harmful effects to aquatic life .

properties

IUPAC Name

ethyl 2-amino-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-4-19-16(18)14-13(9-20-15(14)17)12-7-5-11(6-8-12)10(2)3/h5-10H,4,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVSSBPDKUXIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351576
Record name ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

CAS RN

315683-17-1
Record name ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 315683-17-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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